molecular formula C13H13N3O3S B564610 N-Acetyl Sulfapyridine-d4 (Major) CAS No. 1189732-52-2

N-Acetyl Sulfapyridine-d4 (Major)

Cat. No.: B564610
CAS No.: 1189732-52-2
M. Wt: 295.349
InChI Key: CYLYVXPHAQLXFG-KDWZCNHSSA-N
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Description

N-Acetyl Sulfapyridine-d4 (Major) is an isotopically labeled compound used primarily in scientific research. It is a derivative of sulfapyridine, a sulfonamide antibiotic. The compound is labeled with deuterium, which makes it useful in various analytical and research applications, particularly in the study of metabolic pathways and drug interactions .

Scientific Research Applications

N-Acetyl Sulfapyridine-d4 (Major) has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

N-Acetyl Sulfapyridine-d4, also known as N-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide, is a deuterium-labeled version of N-Acetyl sulfapyridine . The primary target of this compound is the bacterial enzyme dihydropteroate synthetase .

Mode of Action

N-Acetyl Sulfapyridine-d4 acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid in bacteria, where it processes the substrate para-aminobenzoic acid (PABA) . By inhibiting this enzyme, N-Acetyl Sulfapyridine-d4 prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is essential for the synthesis of nucleic acids in bacteria, so its disruption leads to inhibited bacterial growth .

Pharmacokinetics

The incorporation of deuterium into drug molecules, such as N-Acetyl Sulfapyridine-d4, can affect their pharmacokinetic and metabolic profiles . Deuterium, being a stable heavy isotope of hydrogen, can be used as a tracer for quantitation during the drug development process .

Result of Action

The result of N-Acetyl Sulfapyridine-d4’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial nucleic acids, the compound effectively halts the proliferation of bacteria .

Action Environment

The action of N-Acetyl Sulfapyridine-d4 can be influenced by environmental factors. For instance, in a study simulating aerobic transformation in effluent wastewater using aerated fixed-bed bioreactors, N-Acetyl Sulfapyridine-d4 was found to be fully degraded after 32 days . This suggests that environmental conditions, such as the presence of oxygen and other substances in wastewater, can affect the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Sulfapyridine-d4 (Major) typically involves the acetylation of sulfapyridine-d4. The reaction is carried out under controlled conditions to ensure the incorporation of the deuterium label. Common reagents used in the synthesis include acetic anhydride and a suitable base such as pyridine. The reaction is usually conducted at room temperature, and the product is purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of N-Acetyl Sulfapyridine-d4 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to monitor the incorporation of the deuterium label and the overall purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl Sulfapyridine-d4 (Major) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate sulfapyridine-d4 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl Sulfapyridine-d4 (Major) is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring isotopic labeling. This feature allows for more precise tracking and analysis of the compound in various biological and chemical systems .

Properties

IUPAC Name

N-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-10(17)15-11-5-7-12(8-6-11)20(18,19)16-13-4-2-3-9-14-13/h2-9H,1H3,(H,14,16)(H,15,17)/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLYVXPHAQLXFG-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=CC=CC=N2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675534
Record name N-{4-[(Pyridin-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189732-52-2
Record name N-{4-[(Pyridin-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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